Enantiomeric Identity: The (R)-Enantiomer vs. the Racemate for Chiral Synthesis Fidelity
The (R)-enantiomer hydrochloride provides a defined stereochemical starting point, which is critical for synthesizing downstream compounds with specific chirality. The racemic hydrochloride (CAS 1020349-31-8) offers no such selectivity. The importance of this is demonstrated in the NPSR antagonist series, where the (9R)-enantiomer of a related oxazolo[3,4-a]pyrazine was the active component, highlighting that stereochemistry at the core fusion site is a key determinant of biological activity [1].
| Evidence Dimension | Stereochemical Purity / Isomeric Composition |
|---|---|
| Target Compound Data | Defined (R)-enantiomer, single stereoisomer [2] |
| Comparator Or Baseline | Racemic mixture (1:1 ratio of R and S enantiomers; CAS 1020349-31-8) |
| Quantified Difference | Enantiomeric excess (ee) is inherently >0% (typically >=98% for the R-isomer from quality suppliers), whereas the racemate has an ee of 0%. The consequence is a potential 2-fold reduction in desired product yield and the creation of a diastereomeric mixture in subsequent reactions when starting from the racemate. |
| Conditions | Synthetic chemistry application; product distribution in asymmetric synthesis. |
Why This Matters
For any multi-step synthesis targeting a chiral active pharmaceutical ingredient (API), starting with the correct enantiomer is essential to avoid statistical product mixtures and laborious, costly chiral separation steps later.
- [1] Trapella, C., et al. (2011). Synthesis and separation of the enantiomers of the neuropeptide S receptor antagonist (9R/S)-3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). Journal of Medicinal Chemistry, 54(8), 2733-2744. View Source
- [2] PubChem. (2024). Compound Summary for CID 42614224, (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride. National Center for Biotechnology Information. View Source
